THZ1-R

Description

Properties

IUPAC Name |

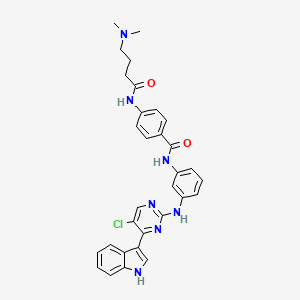

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30ClN7O2/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27/h3-5,7-10,12-15,17-19,33H,6,11,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUERFPPIPKZNKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30ClN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

THZ1-R mechanism of action as a CDK7 inhibitor control

An In-depth Technical Guide on the Mechanism of Action of THZ1-R as a CDK7 Inhibitor Control

Introduction

In the landscape of targeted cancer therapy, the development of specific kinase inhibitors is a primary focus. Cyclin-dependent kinase 7 (CDK7) has emerged as a critical therapeutic target due to its dual role in regulating the cell cycle and transcription. THZ1 is a highly potent and selective covalent inhibitor of CDK7 that has demonstrated significant anti-tumor activity in various cancer models.[1][2][3] It achieves its high potency and selectivity through a unique mechanism that combines binding to the ATP pocket with the formation of a covalent bond with a non-catalytic cysteine residue, Cys312, located outside the kinase domain.[1][4]

To rigorously validate that the biological effects observed with THZ1 are a direct result of its specific covalent interaction with CDK7, a proper negative control is essential. This compound serves this critical role. This compound is an analog of THZ1 where the reactive acrylamide moiety has been reduced, rendering it incapable of forming a covalent bond.[1][5] It retains the ability to bind to the CDK7 active site non-covalently but exhibits significantly diminished and reversible inhibitory activity.[1][6] This guide provides a detailed technical overview of this compound's mechanism and its use as a control to elucidate the covalent-specific effects of THZ1.

Core Mechanism: Covalent vs. Non-Covalent Inhibition

The fundamental difference between THZ1 and its control analog, this compound, lies in their interaction with Cysteine 312 (Cys312) of CDK7. THZ1 possesses an acrylamide "warhead" that acts as a Michael acceptor, forming an irreversible covalent bond with the nucleophilic thiol group of Cys312.[1] This covalent tethering results in sustained, time-dependent, and irreversible inhibition of CDK7.

In contrast, this compound lacks this reactive group. It binds to the ATP-binding pocket of CDK7 through non-covalent interactions (e.g., hydrogen bonds, van der Waals forces), similar to traditional reversible inhibitors. This binding is transient, and the inhibitor can dissociate from the enzyme, leading to a restoration of kinase activity upon removal of the compound.[1] This distinction is fundamental to interpreting experimental outcomes.

Quantitative Comparison of THZ1 and this compound

The difference in binding mechanism translates directly to measurable differences in binding affinity and inhibitory potency. THZ1 demonstrates time-dependent inhibition, meaning its inhibitory effect increases with longer pre-incubation times as more covalent bonds are formed. This compound shows no such time-dependency.[1]

| Parameter | THZ1 | This compound | Reference(s) |

| Binding Mechanism | Covalent (Irreversible) | Non-covalent (Reversible) | [1] |

| Target Residue | Cysteine 312 | N/A (Binds ATP pocket only) | [1] |

| CDK7 IC50 | 3.2 nM | 146 nM | [4][6] |

| CDK7 Kd | 3.2 nM (at 180 min) | 142 nM (at 180 min) | [1][6] |

| CDK12 IC50 | Inhibits at higher concentrations | Not specified, expectedly weaker | [1] |

| Time-Dependent Inhibition | Yes | No | [1] |

Impact on Downstream Signaling Pathways

CDK7's kinase activity is central to two major cellular processes: transcription and cell cycle progression. Using this compound as a control is paramount to demonstrating that THZ1's potent effects on these pathways are due to covalent CDK7 inhibition.

Transcriptional Regulation

CDK7 is a component of the general transcription factor TFIIH. It initiates transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 (Ser5) and Serine 7 (Ser7).[1][7] This phosphorylation is a critical step for promoter clearance and transcription elongation.

-

Effect of THZ1 : Treatment with THZ1 leads to a profound and sustained reduction in RNAPII CTD phosphorylation at Ser5 and Ser7, and consequently Ser2, leading to global transcription inhibition.[1][4] This effect is particularly pronounced at genes regulated by super-enhancers, which are large clusters of regulatory elements driving the expression of key oncogenes.[8][9]

-

Effect of this compound : At equivalent concentrations, this compound has a minimal to no effect on RNAPII CTD phosphorylation, confirming that potent transcriptional repression is a consequence of THZ1's irreversible inhibition.[1]

Cell Cycle Control

CDK7 also functions as the CDK-Activating Kinase (CAK), responsible for the activating T-loop phosphorylation of cell cycle CDKs, including CDK1 and CDK2.[1][10] This activation is essential for progression through the G1/S and G2/M checkpoints of the cell cycle.

-

Effect of THZ1 : THZ1 treatment leads to a decrease in the T-loop phosphorylation of CDK1 and CDK2, resulting in cell cycle arrest, typically at the G1/S and G2/M phases.[8][11][12]

-

Effect of this compound : this compound does not cause significant cell cycle arrest or a reduction in downstream CDK phosphorylation at comparable doses, isolating this effect to the potent inhibition of CAK activity by THZ1.[1]

| Cellular Process | Effect of THZ1 | Effect of this compound (as Control) | Reference(s) |

| RNAPII CTD Phosphorylation | Complete inhibition of Ser5/Ser7 phosphorylation. | Minimal to no inhibition at similar concentrations. | [1][4] |

| Global mRNA Levels | Progressive, global reduction in steady-state mRNA. | No significant change in global mRNA. | [1] |

| CDK1/CDK2 T-Loop Phosphorylation | Complete inhibition of activating phosphorylation. | No significant inhibition. | [1] |

| Cell Cycle Progression | G1/S and G2/M arrest. | No significant cell cycle arrest. | [11][12] |

| Cell Proliferation/Viability | Potent anti-proliferative and apoptotic effects in sensitive cell lines (nM range). | Dramatically reduced anti-proliferative effect (µM range). | [1] |

Key Experimental Protocols

The use of this compound as a control is integral to several key experimental protocols designed to characterize covalent inhibitors.

Inhibitor Washout Experiment

This experiment is crucial for demonstrating the irreversible nature of THZ1's activity compared to the reversible activity of this compound.

-

Treatment : Culture cells (e.g., Jurkat T-ALL cells) and treat separate populations with DMSO (vehicle), THZ1, or this compound for a defined period (e.g., 4 hours).[1][13]

-

Washout : After incubation, one set of inhibitor-treated cells is harvested directly. For the "washout" set, the media containing the inhibitors is removed, cells are washed with fresh media, and then incubated further in drug-free media for various time points (e.g., 6, 12, 24 hours).[1]

-

Lysis and Analysis : Cells from all time points are harvested and lysed. The phosphorylation status of CDK7 substrates (e.g., p-RNAPII Ser5) is analyzed by Western blot.

-

Expected Outcome : In THZ1-treated cells, substrate phosphorylation remains suppressed even long after washout. In this compound-treated cells, phosphorylation levels recover to baseline, demonstrating reversible inhibition.

References

- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. | Broad Institute [broadinstitute.org]

- 3. apexbt.com [apexbt.com]

- 4. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]

- 5. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK7 Inhibition Suppresses Super-Enhancer-Linked Oncogenic Transcription in MYCN-Driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in development of CDK7 inhibitors and their clinical trials: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Super-Enhancers Promote Transcriptional Dysregulation in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

What is the difference between THZ1 and THZ1-R?

An In-depth Technical Guide to the Core Differences Between THZ1 and THZ1-R

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical comparison of THZ1 and its analog, this compound, focusing on their chemical structures, mechanisms of action, biological activities, and the experimental protocols used for their characterization.

Chemical Structure and Core Differentiation

THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Its chemical structure features a phenylaminopyrimidine scaffold with a critical acrylamide moiety. This functional group is a Michael acceptor, enabling the covalent modification of a specific cysteine residue on its target protein.

In contrast, this compound is a non-cysteine reactive analog of THZ1.[1] It shares the same core structure but lacks the reactive acrylamide group, rendering it incapable of forming a covalent bond with its target. This makes this compound an essential negative control in experiments to delineate the effects of covalent versus non-covalent target engagement.

Mechanism of Action: Covalent vs. Non-Covalent Inhibition

The primary difference between THZ1 and this compound lies in their interaction with CDK7.

THZ1: Covalent and Irreversible Inhibition

THZ1 acts as a covalent inhibitor of CDK7 by targeting a unique cysteine residue, Cys312, located outside of the canonical kinase domain.[2][3] This interaction is time-dependent and irreversible.[2] The acrylamide moiety of THZ1 forms a stable thioether bond with the sulfhydryl group of Cys312, leading to the inactivation of the kinase.[2] This unique mechanism, which combines ATP-site binding with allosteric covalent modification, confers high potency and selectivity to THZ1.[3][4]

Caption: THZ1 Inhibition of CDK7-mediated Transcription.

Cell Cycle Control:

As a CDK-activating kinase (CAK), CDK7 also phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are essential for cell cycle progression. [5]THZ1 treatment leads to a decrease in the phosphorylation of these CDKs, resulting in cell cycle arrest. [2]

Mechanisms of Resistance to THZ1

Studies on acquired resistance to THZ1 have identified the upregulation of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2, as a primary mechanism. [6][7][8][9]These transporters act as drug efflux pumps, reducing the intracellular concentration of THZ1 and thereby diminishing its efficacy. [7]

Experimental Protocols

The characterization and comparison of THZ1 and this compound involve a variety of standard and specialized laboratory techniques.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP.

-

Cell Plating: Seed cells in an opaque-walled multiwell plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of THZ1 or this compound for a specified period (e.g., 72 hours).

-

Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well. [10][11][12]4. Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal. [11][12]5. Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the number of viable cells.

dot

Caption: Workflow for a Cell Viability Assay.

Kinase Binding Assay (e.g., LanthaScreen®)

This assay measures the binding affinity of an inhibitor to a kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Reagent Preparation: Prepare solutions of the kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor® 647-labeled tracer. [13][14]2. Compound Dilution: Prepare serial dilutions of THZ1 and this compound.

-

Assay Assembly: In a microplate, combine the test compound, the kinase/antibody mixture, and the tracer. [15]4. Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium. [13]5. Data Acquisition: Read the TR-FRET signal on a compatible plate reader. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.

Western Blotting for Phosphorylation Analysis

This technique is used to detect the phosphorylation status of proteins like RNAPII.

-

Cell Lysis: Treat cells with THZ1 or this compound, then lyse the cells in a buffer containing protease and phosphatase inhibitors. [16]2. Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., nitrocellulose). [16]4. Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-RNAPII Ser5). [16]5. Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate. [16]

Conclusion

The fundamental difference between THZ1 and this compound lies in the presence of a reactive acrylamide moiety in THZ1, which enables it to act as a potent, selective, and irreversible covalent inhibitor of CDK7. This compound, lacking this group, serves as a crucial negative control, exhibiting significantly weaker, non-covalent binding and minimal biological activity. This clear distinction in their mechanism of action provides a powerful tool for researchers to investigate the specific consequences of covalent CDK7 inhibition in cancer biology and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]

- 5. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 11. OUH - Protocols [ous-research.no]

- 12. ch.promega.com [ch.promega.com]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 16. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Investigating the Role of CDK7 using THZ1 and THZ1-R

Introduction: The Dual Functionality of CDK7 in Cellular Regulation

Cyclin-dependent kinase 7 (CDK7) is a serine/threonine kinase that holds a pivotal position at the intersection of two fundamental cellular processes: cell cycle progression and gene transcription.[1][2] This dual role makes it a critical enzyme for cellular proliferation and survival and, consequently, an attractive therapeutic target in oncology.[3][4][5]

CDK7's function in the cell cycle is manifested through its role as the catalytic subunit of the CDK-Activating Kinase (CAK) complex, which also includes Cyclin H and MAT1.[6][7] The CAK complex is responsible for the activating phosphorylation of other key cell cycle CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving cells through different phases of division.[3][5][8]

Simultaneously, CDK7 is an integral component of the general transcription factor TFIIH.[6][9] Within this complex, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII) at serine 5 and serine 7 residues.[7][10][11] This phosphorylation is a crucial step for transcription initiation, promoter escape, and the recruitment of mRNA processing machinery.[7][12] Given its central role, dysregulation of CDK7 is often observed in various cancers, where it can be associated with poor prognosis.[4]

To dissect the specific functions of CDK7, researchers utilize highly selective pharmacological tools. THZ1 is a potent and selective covalent inhibitor of CDK7, which, along with its inactive stereoisomer THZ1-R, provides a robust system for investigating CDK7-dependent processes.[10][13]

THZ1 and this compound: Key Tools for CDK7 Interrogation

THZ1 is a phenylamino-pyrimidine compound that achieves high potency and selectivity for CDK7 through a unique covalent binding mechanism.[10][14] It forms an irreversible bond with cysteine 312 (C312), a residue located outside the canonical ATP-binding pocket of CDK7.[10] This covalent engagement leads to a time-dependent and irreversible inhibition of CDK7's kinase activity.[10] THZ1 also demonstrates inhibitory activity against the closely related transcriptional kinases CDK12 and CDK13, a factor to consider in experimental interpretation.[13][15]

In contrast, this compound serves as an essential negative control. It is a stereoisomer of THZ1 that lacks the reactive acrylamide moiety, rendering it incapable of forming the covalent bond with C312.[10] Consequently, this compound does not exhibit the time-dependent or irreversible inhibitory effects of THZ1, allowing researchers to distinguish specific, on-target effects of CDK7 inhibition from potential off-target or compound-related artifacts.[10]

Mechanism of Action: Covalent and Irreversible Inhibition

The primary mechanism by which THZ1 inhibits CDK7 is through the formation of a covalent adduct with the C312 residue.[10] This interaction is facilitated by the acrylamide warhead on THZ1. The initial binding to the ATP pocket positions the molecule correctly for the subsequent irreversible reaction with the nearby cysteine. This dual mechanism of ATP-site binding and allosteric covalent modification confers both high potency and selectivity.[14][16]

The consequence of this irreversible binding is the complete shutdown of CDK7's catalytic activity. This leads to the inhibition of its two major downstream functions: the phosphorylation of RNAPII CTD and the activation of cell cycle CDKs.[10][17]

Investigating CDK7's Role in Transcription and the Cell Cycle

By treating cancer cells with THZ1 and using this compound and DMSO as controls, the specific downstream effects of CDK7 inhibition can be systematically evaluated.

Transcriptional Regulation

Treatment with THZ1 leads to a rapid and complete inhibition of RNAPII CTD phosphorylation at Serine-5 and Serine-7, with a subsequent loss of Serine-2 phosphorylation.[10] This prevents transcription initiation and elongation, leading to a global downregulation of transcription. This effect is particularly pronounced for genes associated with super-enhancers, which are heavily reliant on high transcriptional activity and are often implicated in maintaining cancer cell identity.[4][18] The suppression of key oncogenes like MYC is a frequent outcome of THZ1 treatment.[13][17]

Cell Cycle Control

As the CAK, CDK7's inhibition by THZ1 prevents the activation of cell cycle CDKs.[17] This leads to a halt in cell cycle progression, typically observed as a G1/S or G2/M arrest, depending on the cell context.[17][19] This cell cycle blockade, combined with the suppression of pro-survival transcriptional programs, potently induces apoptosis in sensitive cancer cell lines.[4][15][17][20]

Mechanisms of Acquired Resistance

While THZ1 is potent, cancer cells can develop resistance over time. Investigating these resistance mechanisms provides crucial insights for clinical development. The primary mechanism of acquired resistance to THZ1 is not through mutation of the CDK7 target itself, but rather through the upregulation of ATP-binding cassette (ABC) family multidrug transporters, such as ABCB1 (MDR1) and ABCG2.[21][22] These transporters function as efflux pumps, actively removing THZ1 from the cell, thereby preventing it from reaching its intracellular target, CDK7.[21] This results in a failure to inhibit RNAPII phosphorylation and other downstream effects, even in the presence of high extracellular concentrations of the drug.[21]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of THZ1.

Table 1: In Vitro Inhibitory Activity of THZ1

| Parameter | Target | Value | Reference |

|---|---|---|---|

| IC₅₀ | CDK7 | 3.2 nM | [13][16] |

| KD (180 min) | CDK7 | 1.8 nM | [10] |

| IC₅₀ | CDK12 | Submicromolar | [21] |

| IC₅₀ | CDK13 | Submicromolar |[21] |

Table 2: Cellular Activity of THZ1 in T-ALL Cell Lines

| Cell Line | Assay | IC₅₀ (72 hr) | Reference |

|---|---|---|---|

| Jurkat | Proliferation | ~50 nM | [10] |

| Loucy | Proliferation | ~25 nM |[10] |

Table 3: In Vivo Dosing of THZ1 in Xenograft Models

| Model | Cancer Type | Dose | Administration | Reference |

|---|---|---|---|---|

| Mouse | Urothelial Carcinoma | 10 mg/kg/day | Intraperitoneal | [23] |

| Mouse | NSCLC | 10 mg/kg, twice daily | Intraperitoneal | [20] |

| Mouse | Multiple Myeloma | 10 mg/kg | Not Specified |[17] |

Experimental Protocols

Detailed methodologies are crucial for the successful investigation of CDK7 function using THZ1.

Protocol 1: Cell Viability and Proliferation Assay

-

Cell Seeding: Plate cells (e.g., Jurkat, Loucy, HCT116) in 96-well plates at a density that allows for exponential growth over the course of the experiment (typically 72-96 hours).

-

Compound Treatment: Prepare serial dilutions of THZ1 and this compound in appropriate cell culture medium. Add the compounds to the cells, ensuring a final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Viability Measurement: Assess cell viability using a metabolic assay such as resazurin reduction (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo). Read fluorescence or luminescence according to the manufacturer's protocol.

-

Data Analysis: Normalize the readings to the DMSO-treated control wells and plot the dose-response curves to calculate IC₅₀ values using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis of Protein Phosphorylation

-

Treatment and Lysis: Treat cells with the desired concentrations of THZ1, this compound, or DMSO for a predetermined time (e.g., 4 hours).[10]

-

Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include those against:

-

Phospho-RNAPII CTD (Ser2, Ser5, Ser7)

-

Total RNAPII

-

Phospho-CDK1 (T161), Phospho-CDK2 (T160)

-

Cleaved Caspase-3, Cleaved PARP

-

CDK7

-

A loading control (e.g., α-Tubulin, GAPDH)

-

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Washout Experiment to Assess Irreversible Inhibition

-

Initial Treatment: Treat cells (e.g., Jurkat) with a high concentration of THZ1, this compound, or DMSO for 4 hours.[10]

-

Washout: Remove the inhibitor-containing medium. Wash the cells three times with warm, drug-free medium to remove all traces of the compound.

-

Recovery Incubation: Re-plate the washed cells in fresh, drug-free medium and allow them to grow for various time points (e.g., 0, 2, 4, 6 hours).[10]

-

Analysis: At each time point, harvest the cells and perform Western blot analysis as described in Protocol 2 to assess the recovery of RNAPII CTD phosphorylation. A lack of recovery in THZ1-treated cells indicates irreversible inhibition.

Protocol 4: Development of THZ1-Resistant Cell Lines

-

Initial Culture: Begin culturing the parental cancer cell line (e.g., a neuroblastoma line) in medium containing THZ1 at its IC₅₀ concentration.[21]

-

Dose Escalation: When the cells resume a normal growth rate (typically after 1-2 passages), increase the concentration of THZ1 in the medium by a small increment (e.g., 10 nM).[21]

-

Continuous Culture: Continue this process of gradual dose escalation over several months (typically 3-6 months).[21]

-

Characterization: Once a cell line is established that can proliferate in a high concentration of THZ1 (e.g., >250 nM), characterize the resistant phenotype. Confirm resistance with viability assays and investigate the mechanism, for example, by using qPCR or Western blotting to measure the expression of ABC transporters like ABCB1 and ABCG2.

Conclusion

The covalent CDK7 inhibitor THZ1, together with its inactive control this compound, represents a powerful chemical probe system for elucidating the complex roles of CDK7 in cancer biology. Through carefully designed experiments, these tools allow for the detailed investigation of CDK7's contributions to both transcriptional regulation and cell cycle control. Furthermore, studying the mechanisms by which cancer cells acquire resistance to THZ1, primarily through drug efflux, provides critical knowledge that can inform the development of next-generation CDK7 inhibitors and rational combination strategies to overcome therapeutic failure. This comprehensive approach is essential for advancing our understanding of CDK7 as a therapeutic target and for translating these findings into effective clinical applications.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]

- 3. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]

- 4. CDK7 inhibitors as anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cyclin-dependent kinase 7 - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. cdk-7 Is required for mRNA transcription and cell cycle progression in Caenorhabditis elegans embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cdk7: a kinase at the core of transcription and in the crosshairs of cancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. nbinno.com [nbinno.com]

- 15. aacrjournals.org [aacrjournals.org]

- 16. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]

- 17. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor. | Broad Institute [broadinstitute.org]

- 19. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CDK7 inhibitor THZ1 enhances antiPD-1 therapy efficacy via the p38α/MYC/PD-L1 signaling in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Covalent Inhibition of CDK7: THZ1 vs. THZ1-R

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent inhibition of Cyclin-Dependent Kinase 7 (CDK7) by the potent inhibitor THZ1. It details the compound's mechanism of action, the role of its non-reactive analog THZ1-R as a crucial experimental control, and the molecular basis of acquired resistance. This document includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support research and development in this area.

Core Mechanism of Covalent Inhibition

THZ1 is a highly potent and selective inhibitor of CDK7, a key kinase involved in regulating both the cell cycle and transcription.[1][2] Its mechanism relies on a unique combination of binding to the ATP pocket and forming an irreversible covalent bond with a specific cysteine residue, Cys312, located outside of the canonical kinase domain.[3][4] This covalent modification provides a powerful means of achieving high potency and selectivity for CDK7.[3][5]

The inhibitory action of THZ1 is time-dependent, a characteristic feature of covalent binding.[4] In contrast, the analog This compound was developed as a negative control.[4] this compound lacks the reactive acrylamide moiety, rendering it incapable of forming a covalent bond with Cys312.[4] Consequently, this compound exhibits significantly diminished activity, making it an essential tool for confirming that the observed cellular effects are due to the covalent inhibition of CDK7 and not off-target or non-covalent interactions.[4]

Quantitative Data: Potency and Binding Affinity

The efficacy of THZ1 is demonstrated by its low nanomolar potency in both biochemical and cell-based assays. This compound consistently shows significantly reduced activity, highlighting the importance of the covalent interaction.

| Compound | Target | Assay Type | Metric | Value | Reference |

| THZ1 | CDK7 | Kinase Binding Assay | KD | 3.2 nM | [4][5] |

| This compound | CDK7 | Kinase Binding Assay | KD | > 3000 nM | [4] |

| THZ1 | Jurkat Cells (T-ALL) | Proliferation Assay | IC50 | 50 nM | [5] |

| THZ1 | Loucy Cells (T-ALL) | Proliferation Assay | IC50 | 0.55 nM | [5] |

| THZ1 | MEC1 Cells (CLL) | Proliferation Assay | IC50 | 7.23 nM | [6] |

| THZ1 | MEC2 Cells (CLL) | Proliferation Assay | IC50 | 7.35 nM | [6] |

| THZ1 | MYCN-amplified Neuroblastoma | Proliferation Assay | IC50 | 6 - 9 nM | [7] |

CDK7 Signaling Pathways and Impact of Inhibition

CDK7 plays a dual role in cellular regulation. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other cell cycle CDKs, such as CDK1 and CDK2.[1] As a subunit of the general transcription factor TFIIH, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for transcription initiation and elongation.[1][8]

THZ1-mediated inhibition of CDK7 disrupts both functions. Inhibition of the CAK complex leads to cell cycle arrest, often at G1/S or G2/M phases.[4][9] Inhibition of TFIIH-associated activity leads to a global suppression of transcription, with a particularly strong effect on genes associated with "super-enhancers," such as the MYC oncogene.[1][9][10] This transcriptional disruption is a primary driver of the potent anti-tumor activity of THZ1.[9][10]

References

- 1. Covalent CDK7 Inhibitor THZ1 Inhibits Myogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. CDK7 Inhibitor THZ1 Inhibits Glycolytic Metabolism By Suppressing HIF1α Activity in Chronic Lymphocytic Leukemia | Blood | American Society of Hematology [ashpublications.org]

- 7. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Cellular Effects of THZ1-R: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on the cellular effects of THZ1-R, a crucial control compound in the investigation of the covalent cyclin-dependent kinase 7 (CDK7) inhibitor, THZ1. This compound, being a non-cysteine reactive analog of THZ1, exhibits significantly diminished activity against CDK7, making it an essential tool for delineating the specific effects of covalent CDK7 inhibition.[1][2] This document summarizes the available quantitative data, details key experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

The primary role of this compound in research is to serve as a negative control to demonstrate that the cellular effects observed with THZ1 are due to its covalent inhibition of CDK7. The following tables summarize the comparative quantitative data for THZ1 and this compound.

| Compound | Target | Binding Affinity (Kd) | Inhibitory Concentration (IC50) | Reference |

| THZ1 | CDK7 | Not Reported | 3.2 nM | [3] |

| This compound | CDK7 | 142 nM | 146 nM | [2] |

| Cell Line | Assay | THZ1 IC50 | This compound Effect | Reference |

| Jurkat (T-ALL) | Proliferation | 50 nM | Diminished activity | [1][3] |

| Loucy (T-ALL) | Proliferation | 0.55 nM | Diminished activity | [3] |

| Multiple Cancer Cell Lines | Anti-proliferative | <200 nM | Diminished activity | [3] |

| Cholangiocarcinoma Cell Lines | Cell Viability | <500 nM | No pronounced inhibitory activity | [4] |

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research. The following are protocols for key experiments frequently cited in studies involving THZ1 and this compound.

Cell Viability and Proliferation Assays

These assays are fundamental to assessing the cytotoxic and cytostatic effects of THZ1 in comparison to this compound.

-

Protocol:

-

Cell Seeding: Plate cancer cell lines (e.g., Jurkat, Loucy, T-ALL cell lines) in 96-well plates at a predetermined density.

-

Compound Treatment: Treat the cells with a serial dilution of THZ1 or this compound, alongside a DMSO vehicle control.

-

Incubation: Incubate the plates for a specified period, typically 72 hours.

-

Viability Assessment: Measure cell viability using a resazurin-based assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response curves to a nonlinear regression model.

-

Western Blot Analysis for Phosphorylation Status

Western blotting is employed to investigate the impact of THZ1 and this compound on the phosphorylation of CDK7 substrates, such as the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).

-

Protocol:

-

Cell Treatment: Treat cells (e.g., Jurkat, Loucy) with THZ1, this compound, or DMSO for a defined period (e.g., 4 hours).

-

Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of RNAPII CTD (Ser-2, Ser-5, Ser-7), CDK1, CDK2, and other relevant proteins.

-

Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.

-

In Vitro Kinase Assays

These assays directly measure the inhibitory activity of compounds on the kinase activity of CDK7.

-

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing recombinant CDK7/cyclin H/MAT1 complex, a suitable substrate (e.g., a peptide corresponding to the RNAPII CTD), and ATP.

-

Inhibitor Addition: Add varying concentrations of THZ1 or this compound to the reaction mixture.

-

Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.

-

Detection: Quantify the kinase activity using methods such as radiometric assays (32P-ATP) or fluorescence-based assays (e.g., LanthaScreen® Eu Kinase Binding Assay).

-

Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.

-

Visualizations

The following diagrams illustrate the key signaling pathways affected by THZ1 and the experimental logic of using this compound as a control.

Caption: Mechanism of Action: THZ1 vs. This compound.

Caption: Experimental Workflow Using this compound as a Control.

Summary of Cellular Effects

Studies consistently demonstrate that this compound has minimal impact on the cellular processes that are significantly affected by THZ1. Key findings include:

-

RNAPII CTD Phosphorylation: Unlike THZ1, this compound does not effectively inhibit the phosphorylation of the RNAPII CTD at Ser-5 and Ser-7 in cells.[1] This indicates that the transcriptional inhibitory effects of THZ1 are dependent on its covalent interaction with CDK7.

-

Cell Proliferation and Viability: In a wide range of cancer cell lines, particularly T-cell acute lymphoblastic leukemia (T-ALL), THZ1 exhibits potent anti-proliferative effects at nanomolar concentrations.[1][3] In contrast, this compound shows markedly diminished to no activity in these same assays.[1][4]

-

CAK Activity: THZ1 treatment leads to a decrease in the phosphorylation of the activation loops of CDK1 and CDK2, indicating an inhibition of the CDK-activating kinase (CAK) activity of CDK7. This compound does not produce this effect.[1]

-

Apoptosis: THZ1 induces apoptosis in various cancer cell lines, often associated with the downregulation of anti-apoptotic proteins like MCL-1 and XIAP.[5][6] This effect is not observed with this compound treatment.

References

- 1. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Off-Target Landscape of the Covalent CDK7 Inhibitor THZ1 Utilizing the Resistant Analog THZ1-R

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of transcription and cell cycle progression. While THZ1 has shown significant promise in preclinical cancer models, a thorough understanding of its off-target effects is crucial for its clinical development and for interpreting experimental results. This guide provides a comprehensive overview of the known off-target profile of THZ1 and introduces the use of its structurally related, but biologically less active counterpart, THZ1-R, as a critical tool to delineate on-target versus off-target cellular effects. We present quantitative data on THZ1's kinase selectivity, detailed experimental protocols for its study, and visual representations of the signaling pathways involved.

Introduction

THZ1 is a pyrimidine-based small molecule that irreversibly binds to a unique cysteine residue (Cys312) located outside the ATP-binding pocket of CDK7[1]. This covalent modification leads to the inhibition of CDK7's kinase activity, thereby disrupting the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and blocking transcription initiation and elongation[2][3]. THZ1 also inhibits the closely related transcriptional kinases CDK12 and CDK13[4][5]. The profound anti-proliferative effects of THZ1 in various cancer models are largely attributed to the suppression of super-enhancer-driven oncogenes like MYC and RUNX1[6][7].

Despite its selectivity, high concentrations of THZ1 can engage other kinases, leading to off-target effects. To distinguish these from the consequences of CDK7/12/13 inhibition, the inactive analog this compound was developed. This compound possesses a modified acrylamide warhead, rendering it incapable of forming a covalent bond with its target kinases[6]. Consequently, any cellular phenotype observed with THZ1 but not with this compound at similar concentrations can be more confidently attributed to the on-target covalent inhibition of CDKs.

Furthermore, the development of THZ1-resistant (this compound) cell lines has provided another powerful tool for studying its mechanism of action. The primary mechanism of acquired resistance to THZ1 is the upregulation of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2, which actively efflux the drug from the cell, thereby reducing its intracellular concentration and mitigating both on- and off-target effects.

This guide will delve into the known off-target profile of THZ1, provide detailed methodologies for key experiments, and illustrate the relevant signaling pathways to aid researchers in the rigorous investigation of this important chemical probe.

Data Presentation: Kinase Selectivity of THZ1

The selectivity of THZ1 has been assessed using various platforms, including KiNativ™ profiling, which measures the ability of a compound to compete with an ATP probe for binding to a large panel of kinases in a cellular context. The following tables summarize the on-target and notable off-target activities of THZ1.

Table 1: On-Target Kinase Inhibition by THZ1

| Target | Kinase Family | IC50 / Kd | Comments |

| CDK7 | CMGC | 3.2 nM (Kd) | Primary covalent target. Inhibition is time-dependent.[6][8][9][10] |

| CDK12 | CMGC | Potent Inhibition | Covalent target. Important for transcriptional elongation.[4][5] |

| CDK13 | CMGC | Potent Inhibition | Covalent target. Functionally related to CDK12.[4][5] |

Table 2: Off-Target Kinase Inhibition by THZ1 (from KiNativ™ Profiling)

Data from KiNativ™ profiling in Loucy cells showing kinases with >75% inhibition at 1 µM THZ1. The inhibition of these kinases was not found to be time-dependent, suggesting a non-covalent mechanism of action.

| Off-Target Kinase | Kinase Family | % Inhibition at 1 µM |

| MLK3 (MAP3K11) | STE | >75% |

| PIP4K2C | Lipid Kinase | >75% |

| JNK1 (MAPK8) | CMGC | >75% |

| JNK2 (MAPK9) | CMGC | >75% |

| JNK3 (MAPK10) | CMGC | >75% |

| MER (MERTK) | TK | >75% |

| TBK1 | Atypical | >75% |

| IGF1R | TK | >75% |

| NEK9 | NEK | >75% |

| PCTAIRE2 (CDK17) | CMGC | >75% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of THZ1 and to distinguish on-target from off-target activities using this compound and THZ1-resistant cells.

Generation of THZ1-Resistant (this compound) Cell Lines

This protocol describes a method for generating cell lines with acquired resistance to THZ1 through continuous exposure to escalating drug concentrations.

Materials:

-

THZ1-sensitive cancer cell line of interest

-

Complete cell culture medium

-

THZ1 (stock solution in DMSO)

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Initial Seeding: Culture the parental THZ1-sensitive cells in their recommended complete medium.

-

Initial THZ1 Treatment: Begin by treating the cells with THZ1 at a concentration equivalent to their IC50 value.

-

Monitoring and Passaging: Monitor the cells for growth. When the cells reach confluence and their growth rate appears to have recovered to a near-normal state, passage them at a 1:5 ratio into a new flask with fresh medium containing the same concentration of THZ1.

-

Dose Escalation: Once the cells are proliferating steadily at the current THZ1 concentration (typically after 1-2 passages), increase the concentration of THZ1 by approximately 10 nM.

-

Iterative Process: Repeat steps 3 and 4, gradually increasing the THZ1 concentration over a period of 3-6 months.

-

Selection of Resistant Population: Continue this process until the cells are able to proliferate in a THZ1 concentration that is 20-30 times the IC50 of the parental sensitive cells. The entire population of resistant cells can then be used for characterization without the need for single-cell cloning.

-

Validation of Resistance: Confirm the resistant phenotype by performing a cell viability assay (see Protocol 3.2) comparing the THZ1 dose-response of the parental and resistant cell lines.

Cell Viability Assay

This protocol describes a common method to assess the anti-proliferative effects of THZ1 and this compound using a colorimetric or luminescent assay.

Materials:

-

Parental and/or this compound cells

-

96-well cell culture plates

-

Complete cell culture medium

-

THZ1 and this compound (stock solutions in DMSO)

-

Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), CellTiter-Glo® (CTG), or WST-1)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 4,000-5,000 cells per well in 100 µL of complete medium. Allow the cells to attach and grow for 24 hours.

-

Compound Treatment: Prepare serial dilutions of THZ1 and this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a DMSO-only control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Measurement:

-

For CCK-8/WST-1: Add 10 µL of the reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.

-

For CTG: Equilibrate the plate and the CTG reagent to room temperature. Add 100 µL of the CTG reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence with a microplate reader.

-

-

Data Analysis: Normalize the readings to the DMSO control wells to determine the percentage of viable cells. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.

Western Blot for RNAPII C-Terminal Domain (CTD) Phosphorylation

This protocol outlines the procedure for assessing the on-target activity of THZ1 by measuring the phosphorylation status of the RNAPII CTD.

Materials:

-

Cells treated with THZ1, this compound, or DMSO

-

RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-RNAPII CTD Ser2-P

-

Anti-RNAPII CTD Ser5-P

-

Anti-RNAPII CTD Ser7-P

-

Anti-total RNAPII

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with the desired concentrations of THZ1, this compound, or DMSO for the specified time (e.g., 4-6 hours). Harvest the cells and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Western Blot Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated RNAPII signals to the total RNAPII and/or the loading control.

Mandatory Visualizations

This section provides diagrams created using the DOT language to illustrate key signaling pathways and experimental workflows related to the study of THZ1 and its off-target effects.

Caption: On-target signaling pathway of THZ1.

Caption: Mechanism of acquired resistance to THZ1.

Caption: Experimental workflow using this compound.

Caption: Potential off-target signaling pathways of THZ1.

Conclusion

THZ1 is a powerful chemical probe for studying the roles of CDK7, CDK12, and CDK13 in transcription and cancer biology. However, a comprehensive understanding of its off-target effects is paramount for the accurate interpretation of experimental data. This guide has provided a summary of the known off-target kinase profile of THZ1, detailed experimental protocols for its characterization, and visual aids to understand the associated signaling pathways. The use of the inactive analog this compound and the generation of THZ1-resistant cell lines are indispensable tools for dissecting on-target versus off-target effects. By employing these rigorous experimental approaches, researchers can confidently elucidate the biological consequences of CDK7/12/13 inhibition and pave the way for the development of more selective and effective transcriptional CDK inhibitors for cancer therapy.

References

- 1. pnas.org [pnas.org]

- 2. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probe THZ1 | Chemical Probes Portal [chemicalprobes.org]

- 9. apexbt.com [apexbt.com]

- 10. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]

Methodological & Application

Application Notes and Protocols: Utilizing THZ1-R in Cell Culture Experiments

Introduction

THZ1-R serves as a critical negative control for studies involving the potent and selective covalent CDK7 inhibitor, THZ1. Structurally analogous to THZ1, this compound lacks the reactive acrylamide moiety, rendering it incapable of covalently binding to Cysteine 312 on CDK7. Consequently, it exhibits no significant inhibitory activity against CDK7, making it an ideal tool to differentiate CDK7-specific effects of THZ1 from off-target or compound-specific, non-mechanism-based activities.[1][2] These application notes provide detailed protocols and recommended concentrations for the use of this compound in various cell culture experiments, primarily based on its use alongside THZ1.

Mechanism of Action of THZ1 and the Role of this compound

THZ1 is a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), a key component of the transcription factor TFIIH.[3][4] CDK7 plays a dual role in regulating transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and in controlling the cell cycle through its CDK-activating kinase (CAK) activity.[3][5] THZ1 exerts its potent anti-proliferative effects in various cancer cell lines by inhibiting these functions.[5] It has also been shown to inhibit the closely related kinases CDK12 and CDK13 at higher concentrations.[3][6]

Given the covalent nature and broad impact of THZ1 on transcription and cell cycle, it is imperative to employ a proper negative control to ensure that the observed cellular phenotypes are a direct result of CDK7 inhibition. This compound is used in parallel with THZ1 at identical concentrations to demonstrate that the biological effects are dependent on the covalent inhibition of CDK7.[2][7]

Recommended Concentrations for Cell Culture Experiments

The appropriate concentration of this compound is dictated by the concentration of THZ1 being used in a given experiment. The following table summarizes effective concentrations of THZ1 that have been reported in the literature for various cell lines and assays. It is recommended to use this compound at the same concentrations for comparative analysis.

| Cell Line Type | Cell Line(s) | Assay Type | THZ1 Concentration Range | Key Findings |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Jurkat, Loucy | Proliferation Assay | IC50: 50 nM (Jurkat), 0.55 nM (Loucy) | Potent inhibition of proliferation. |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Jurkat | Western Blot | 250 nM | Inhibition of RNAPII CTD phosphorylation at Ser5 and Ser7.[8][9] |

| Cholangiocarcinoma (CCA) | HuCCT1, HuH28, RBE, HCCC9810, OZ | Cell Viability Assay | IC50: <500 nM | High sensitivity to THZ1.[1] |

| Cholangiocarcinoma (CCA) | HuCCT1, HuH28, RBE | Apoptosis Assay | 100 nM, 200 nM | Induction of apoptosis.[1] |

| Breast Cancer | Panel of 13 cell lines | Cell Growth Assay | IC50: 80-300 nM (2-day treatment) | Significant inhibition of cell growth.[10] |

| Triple-Negative Breast Cancer (TNBC) | Various | Proliferation Assay | IC50: <70 nM | High sensitivity compared to ER/PR+ breast cancer cells.[5][7] |

| Breast Cancer | MDA-MB-468, ZR-75-1 | Western Blot | 2-6250 nM (dose-response) | Suppression of CTD phosphorylation at S2, S5, and S7.[7] |

| Multiple Myeloma (MM) | H929, OPM2, RPMI8226, U266 | Apoptosis Assay | IC50: <300 nM | Potent induction of apoptosis.[3] |

| Multiple Myeloma (MM) | U266, PS-R, OPM2 | Western Blot | 50-400 nM | Diminished phosphorylation of RNA Pol II at Ser2 and Ser5.[3] |

| B-cell Acute Lymphoblastic Leukemia (B-ALL) | NALM6, REH | Cell Viability Assay | IC50: 101.2 nM (NALM6), 26.26 nM (REH) | Inhibition of cell proliferation.[11] |

| Non-Small Cell Lung Cancer (NSCLC) | H1299 | Cell Proliferation Assay | 50 nM | Significant response after 48h incubation.[5] |

| Nasopharyngeal Carcinoma (NPC) | C666-1, HK1 | Gene Expression Analysis | 200 nM | Altered gene expression profiles after 6h treatment.[12] |

Experimental Protocols

Stock Solution Preparation

THZ1 and this compound are typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

-

Reagent : THZ1 or this compound powder, DMSO

-

Procedure :

-

Prepare a stock solution of 10 mM by dissolving the compound in DMSO.[13]

-

To aid dissolution, the tube can be warmed at 37°C for 10 minutes and/or sonicated.[13]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -20°C or -80°C for several months.[13]

-

Cell Viability / Proliferation Assay

This protocol is used to determine the effect of THZ1 and this compound on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).

-

Materials : 96-well plates, appropriate cell culture medium, THZ1 and this compound stock solutions, CellTiter-Glo® Luminescent Cell Viability Assay kit or similar (e.g., CCK-8).

-

Procedure :

-

Seed 2,000–3,000 cells per well in a 96-well plate in triplicate and culture overnight.[1]

-

Prepare serial dilutions of THZ1 and this compound in culture medium from the stock solution. A common concentration range to test is 0-10 µM.

-

Treat the cells with the different concentrations of THZ1 and this compound for the desired duration (e.g., 48, 72 hours).[1][11] Include a DMSO-only control.

-

After the incubation period, measure cell viability according to the manufacturer's protocol for the chosen assay kit.[1][11]

-

Calculate IC50 values using non-linear regression analysis.[1]

-

Western Blot Analysis of RNAPII CTD Phosphorylation

This protocol is used to assess the inhibitory effect of THZ1 on CDK7 activity by measuring the phosphorylation status of its substrate, the RNAPII CTD.

-

Materials : 6-well plates, appropriate cell culture medium, THZ1 and this compound stock solutions, lysis buffer, primary antibodies (against total RNAPII, phospho-RNAPII Ser2, Ser5, Ser7), secondary antibodies.

-

Procedure :

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of THZ1 and this compound (e.g., 50 nM, 100 nM, 250 nM) for a specified time (e.g., 3, 4, or 6 hours).[2][8][12] Include a DMSO-only control.

-

After treatment, wash the cells with cold PBS and lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.[10]

-

Determine protein concentration using a BCA assay.[10]

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against total RNAPII and the phosphorylated forms of the RNAPII CTD.

-

Incubate with the appropriate secondary antibodies and visualize the protein bands.

-

Visualizations

Signaling Pathway of THZ1 Action

Caption: Mechanism of THZ1 inhibition of CDK7-mediated transcription and cell cycle progression.

Experimental Workflow for Comparative Analysis of THZ1 and this compound

Caption: Workflow for evaluating CDK7-dependent cellular effects using THZ1 and this compound.

References

- 1. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. THZ1 reveals roles for Cdk7 in co-transcriptional capping and pausing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CDK7-Dependent Transcriptional Addiction in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. CDK7 Inhibition Is Effective in all the Subtypes of Breast Cancer: Determinants of Response and Synergy with EGFR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism [frontiersin.org]

- 12. cdn.amegroups.cn [cdn.amegroups.cn]

- 13. apexbt.com [apexbt.com]

Application Notes and Protocols for Parallel Western Blot Analysis of THZ1 and THZ1-R

For Researchers, Scientists, and Drug Development Professionals

Introduction

THZ1 is a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7).[1][2][3][4] CDK7 is a critical component of the transcription factor IIH (TFIIH) complex and the CDK-activating kinase (CAK) complex.[1][5][6] Through its kinase activity, CDK7 plays a dual role in regulating both transcription and the cell cycle. It phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), which is essential for the initiation and elongation phases of transcription.[5][6][7][8] Additionally, as part of the CAK complex, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, thereby controlling cell cycle progression.[1][9]

THZ1 covalently binds to a cysteine residue (C312) located outside the active site of CDK7, leading to irreversible inhibition of its kinase activity.[3] This inhibition results in a global down-regulation of transcription, particularly of genes associated with super-enhancers, which are frequently linked to oncogenic pathways.[7][10] Consequently, THZ1 has shown significant anti-proliferative and pro-apoptotic effects in various cancer models, including T-cell acute lymphoblastic leukemia, multiple myeloma, and glioblastoma.[1][9][10]

THZ1-R is a reduced, inactive analog of THZ1 that lacks the reactive acrylamide group necessary for covalent bond formation with CDK7.[8][9][11] While it may exhibit some minor off-target effects, it serves as an excellent negative control in experiments to distinguish the specific effects of CDK7 inhibition by THZ1 from non-specific or off-target activities.[8][9][10]

Parallel Western blot analysis of cells treated with THZ1 and this compound is a powerful technique to specifically investigate the consequences of CDK7 inhibition on cellular signaling pathways. This application note provides detailed protocols and data presentation guidelines for conducting such analyses.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by THZ1 and the general workflow for parallel Western blot analysis.

Caption: THZ1 inhibits both transcription and cell cycle progression by targeting CDK7.

Caption: Workflow for parallel Western blot analysis of THZ1 and this compound.

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Plate the cancer cell line of interest (e.g., Jurkat for T-ALL, U266 for multiple myeloma) in appropriate culture vessels at a density that will result in 70-80% confluency at the time of harvesting.

-

Compound Preparation: Prepare stock solutions of THZ1 and this compound in DMSO (e.g., 10 mM).

-

Treatment: The following day, treat the cells with THZ1, this compound, or an equivalent volume of DMSO (vehicle control). A typical concentration for THZ1 is between 50 nM and 500 nM, with an incubation time ranging from 2 to 24 hours, depending on the specific markers being investigated.[1][5][7][12] It is crucial to use the same concentration for this compound as for THZ1 to ensure a valid comparison.

Protein Lysate Preparation

-

Cell Harvesting: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add ice-cold RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails to the cells.[7][13]

-

Scraping and Collection: Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Sonication: Incubate the lysate on ice for 30 minutes with occasional vortexing. If the lysate is viscous due to DNA, sonicate briefly to shear the DNA.[7][14]

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification

-

Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Normalization: Based on the protein concentrations, normalize all samples to the same concentration using lysis buffer.

SDS-PAGE and Protein Transfer

-

Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[14]

-

Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and transfer efficiency. Run the gel according to standard procedures.[14][15]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[15][16]

Immunoblotting

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13][14]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies include:

-

Phospho-RNA Polymerase II CTD (Ser2, Ser5, Ser7)

-

Total RNA Polymerase II

-

c-MYC

-

MCL-1

-

BCL-xL

-

Cleaved PARP

-

Cleaved Caspase-3

-

A loading control (e.g., β-actin, GAPDH, or α-tubulin)

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

-

Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Quantification: Densitometry analysis can be performed using software such as ImageJ to quantify the band intensities. Normalize the intensity of the target protein bands to the corresponding loading control bands.

Data Presentation

Summarize the quantitative data from the Western blot analysis in clearly structured tables for easy comparison between DMSO, THZ1, and this compound treated samples.

Table 1: Effect of THZ1 and this compound on RNA Polymerase II CTD Phosphorylation

| Target Protein | Treatment (250 nM, 6h) | Relative Band Intensity (Normalized to Total Pol II) | Fold Change vs. DMSO |

| p-Pol II (Ser2) | DMSO | 1.00 | 1.0 |

| THZ1 | 0.35 | 0.35 | |

| This compound | 0.98 | 0.98 | |

| p-Pol II (Ser5) | DMSO | 1.00 | 1.0 |

| THZ1 | 0.20 | 0.20 | |

| This compound | 1.02 | 1.02 | |

| p-Pol II (Ser7) | DMSO | 1.00 | 1.0 |

| THZ1 | 0.45 | 0.45 | |

| This compound | 0.95 | 0.95 |

Table 2: Effect of THZ1 and this compound on the Expression of Key Regulatory Proteins

| Target Protein | Treatment (250 nM, 24h) | Relative Band Intensity (Normalized to β-actin) | Fold Change vs. DMSO |

| c-MYC | DMSO | 1.00 | 1.0 |

| THZ1 | 0.25 | 0.25 | |

| This compound | 0.97 | 0.97 | |

| MCL-1 | DMSO | 1.00 | 1.0 |

| THZ1 | 0.30 | 0.30 | |

| This compound | 1.05 | 1.05 | |

| Cleaved PARP | DMSO | 1.00 | 1.0 |

| THZ1 | 4.50 | 4.5 | |

| This compound | 1.10 | 1.1 |

Note: The data presented in these tables are representative examples based on published literature and should be confirmed experimentally.[1][2][5][7][8][12][17][18]

THZ1-Resistant (THZ1R) Cells

In studies involving acquired resistance to THZ1, parallel Western blotting is essential to elucidate the resistance mechanisms. THZ1-resistant (THZ1R) cells, when treated with THZ1, often do not exhibit the same changes in Pol II phosphorylation or downstream protein expression as their sensitive (THZ1S) counterparts.[19] This can be due to various factors, including mutations in the drug target or upregulation of drug efflux pumps.[19]

Table 3: Comparison of THZ1 Effects in THZ1-Sensitive (THZ1S) and THZ1-Resistant (THZ1R) Cells

| Cell Line | Treatment (300 nM, 6h) | p-Pol II (Ser5) Fold Change | MYCN Fold Change |

| THZ1S | DMSO | 1.0 | 1.0 |

| THZ1 | 0.15 | 0.20 | |

| THZ1R | DMSO | 1.0 | 1.0 |

| THZ1 | 0.95 | 0.90 |

Data in this table is illustrative of typical findings in resistance studies.[19]

Conclusion

Parallel Western blot analysis using THZ1 and its inactive control, this compound, is a robust method to specifically investigate the downstream consequences of CDK7 inhibition. By following the detailed protocols provided in this application note, researchers can effectively probe the effects on transcription, cell cycle, and apoptosis-related pathways. The clear presentation of quantitative data in tabular format will facilitate the interpretation of results and contribute to a deeper understanding of the therapeutic potential of targeting CDK7 in various diseases.

References

- 1. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. CDK7 inhibition synergizes with topoisomerase I inhibition in small cell lung cancer cells by inducing ubiquitin-mediated proteolysis of RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The CDK7 inhibitor THZ1 alters RNA polymerase dynamics at the 5′ and 3′ ends of genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDK7 inhibitor THZ1 inhibits MCL1 synthesis and drives cholangiocarcinoma apoptosis in combination with BCL2/BCL-XL inhibitor ABT-263 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CDK7 inhibition is a novel therapeutic strategy against GBM both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. THZ1 targeting CDK7 suppresses c-KIT transcriptional activity in gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-rad.com [bio-rad.com]

- 15. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Western blot protocol | Abcam [abcam.com]

- 17. THZ1, a covalent CDK7 inhibitor, enhances gemcitabine-induced cytotoxicity via suppression of Bcl-2 in urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Overcoming Resistance to the THZ Series of Covalent Transcriptional CDK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for THZ1-R Treatment in RNA-Sequencing Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and executing RNA-sequencing (RNA-seq) experiments involving the covalent CDK7 inhibitor, THZ1, and its less potent analog, THZ1-R. This document outlines the mechanism of action, experimental protocols, and data presentation strategies to facilitate the study of transcriptional responses to CDK7 inhibition.

Introduction to THZ1 and this compound

THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] CDK7 is a critical component of the transcription factor IIH (TFIIH) complex, which plays a dual role in regulating both the cell cycle and transcription. By covalently binding to a unique cysteine residue (C312) outside the kinase domain of CDK7, THZ1 irreversibly inhibits its kinase activity.[1][3] This inhibition leads to a global downregulation of transcription by preventing the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1][3][4]

This compound serves as an essential negative control in experiments. It is a structurally similar analog of THZ1 but lacks the reactive acrylamide moiety, rendering it incapable of forming a covalent bond with CDK7.[3] Consequently, this compound exhibits significantly reduced inhibitory activity against CDK7 and has a diminished effect on cell proliferation and transcription, allowing researchers to distinguish the specific effects of covalent CDK7 inhibition.[3]

Signaling Pathway of THZ1-Mediated Transcriptional Inhibition

THZ1's primary mechanism of action involves the disruption of the transcriptional machinery. The following diagram illustrates the key steps in this process.

Caption: Mechanism of THZ1-mediated inhibition of CDK7 and subsequent effects on RNA Polymerase II phosphorylation and gene transcription.

Quantitative Data Summary

The following tables summarize typical concentration ranges and treatment durations for THZ1 and this compound in various cancer cell lines as reported in the literature.

Table 1: THZ1 and this compound Treatment Concentrations for RNA-Sequencing

| Cell Line Type | THZ1 Concentration (nM) | This compound Concentration (nM) | Reference |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | 50 - 250 | 250 | [3] |

| Glioblastoma (GBM) | 100 | 100 | [5] |